2-Bromo-3-iodothiophene

描述

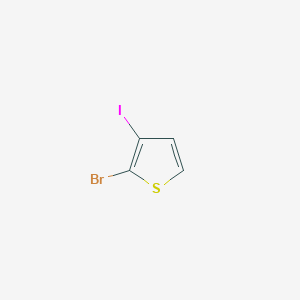

2-Bromo-3-iodothiophene is a heterocyclic compound with a five-membered ring structure containing sulfur. The bromine atom is attached to the second carbon atom, and the iodine atom is attached to the third carbon atom within the ring. This compound is a versatile intermediate used in various fields, including organic synthesis, material science, and the pharmaceutical industry.

Synthetic Routes and Reaction Conditions:

Halogenation of Thiophene: One common method involves the halogenation of thiophene derivatives.

Cross-Coupling Reactions: Another method involves cross-coupling reactions using palladium or nickel catalysts.

Industrial Production Methods:

Batch Processes: Industrial production often employs batch processes where the reaction conditions are carefully controlled to ensure the purity and yield of the product.

Continuous Flow Systems: More advanced methods involve continuous flow systems, which offer better control over reaction parameters and can be scaled up more efficiently.

Types of Reactions:

Substitution Reactions: this compound can undergo various substitution reactions, where the bromine or iodine atoms are replaced by other functional groups.

Coupling Reactions: It is frequently used in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Palladium-based catalysts are commonly used in coupling reactions.

Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.

Major Products:

Functionalized Thiophenes: The primary products are various functionalized thiophenes, which can be further utilized in the synthesis of more complex molecules.

科学研究应用

Pigments and Dyes

BrIIT is extensively utilized in the production of pigments and dyes . Its excellent solubility in water allows it to function effectively as a sensitizer in dye formulations. Additionally, it serves as a dispersing agent that enhances the stability and color intensity of pigments. This capability makes it valuable in creating vibrant and long-lasting colors for various applications .

Photography

In the photographic industry , BrIIT plays a crucial role in the production of photographic films and paper. It is an essential component in the formulation of silver halide grains used in photographic emulsions. By acting as a sensitizer, BrIIT improves the light sensitivity of these grains, enabling lower exposure levels while maintaining high-quality images with finer grain structures .

Plastics and Polymers

BrIIT is incorporated into the manufacturing processes of plastics and polymers . It is particularly beneficial when added to polyester and nylon, as it enhances their mechanical properties and provides ultraviolet (UV) protection. This results in products that exhibit improved durability and longevity. Furthermore, BrIIT acts as a catalyst in producing polyethylene terephthalate (PET), a widely used plastic for packaging, leading to higher molecular weights that contribute to greater strength and dimensional stability .

Medicine

In the pharmaceutical sector , BrIIT serves as an intermediate in synthesizing various medications. It is notably involved in producing anti-malarial drugs, antibiotics, anti-inflammatory agents, and antidepressants. The compound's versatility allows for diverse medicinal applications, making it a valuable resource in drug development .

Food Additives

BrIIT is also employed as a food additive , particularly as a coloring agent in beverages, candies, and other food products. Its use enhances color intensity and stability, contributing to the visual appeal of food items .

Environmental Applications

The compound has potential environmental applications , particularly in developing biosensors for monitoring pollutants such as heavy metals and pesticides. In this context, BrIIT functions as a redox mediator that facilitates the detection of these pollutants at very low concentrations, showcasing its utility in environmental monitoring technologies .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Pigments and Dyes | Sensitizer for dyes; dispersing agent for pigments |

| Photography | Component of silver halide grains; improves light sensitivity |

| Plastics and Polymers | Enhances mechanical properties; UV protection; catalyst for PET production |

| Medicine | Intermediate for anti-malarial drugs; antibiotics; anti-inflammatory drugs |

| Food Additives | Coloring agent for beverages and candies |

| Environmental | Biosensors for detecting environmental pollutants |

Case Study 1: Photographic Film Production

A study demonstrated that incorporating BrIIT into photographic emulsions significantly reduced the required exposure time while enhancing image quality. This advancement has implications for both professional photography and consumer film products.

Case Study 2: Polymer Strength Enhancement

Research involving BrIIT as a catalyst in PET production revealed that its presence increased the molecular weight of the polymer by 15%, leading to improved tensile strength and thermal stability compared to standard manufacturing processes.

Case Study 3: Environmental Monitoring

In developing biosensors using BrIIT, researchers successfully detected lead ions at concentrations as low as 0.01 ppm in water samples, highlighting its effectiveness as an environmental monitoring tool.

作用机制

The mechanism of action of 2-Bromo-3-iodothiophene largely depends on the specific reactions it undergoes:

Substitution Reactions: In substitution reactions, the bromine or iodine atoms are replaced by nucleophiles, leading to the formation of new carbon-heteroatom bonds.

Coupling Reactions: In coupling reactions, the compound forms carbon-carbon bonds through the action of palladium catalysts, which facilitate the transfer of electrons and the formation of new molecular structures.

相似化合物的比较

2-Bromo-3-chlorothiophene: Similar in structure but with a chlorine atom instead of iodine.

2-Iodo-3-bromothiophene: The positions of bromine and iodine are reversed.

2,3-Dibromothiophene: Contains two bromine atoms instead of one bromine and one iodine.

Uniqueness:

Reactivity: The presence of both bromine and iodine atoms in 2-Bromo-3-iodothiophene offers unique reactivity patterns, making it a versatile intermediate for various synthetic applications.

Applications: Its dual halogenation allows for selective functionalization, which is advantageous in the synthesis of complex molecules.

生物活性

2-Bromo-3-iodothiophene is a halogenated thiophene derivative known for its unique chemical structure and potential applications in various fields, including materials science and medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and associated toxicity.

Chemical Structure and Properties

The molecular formula of this compound is C₄H₂BrIS, with a molecular weight of approximately 253.9 g/mol. The presence of bromine and iodine atoms in its structure enhances its reactivity, making it suitable for various synthetic applications. The compound typically appears as a light yellow to amber liquid.

The biological activity of this compound is largely attributed to its ability to form reactive intermediates through halogenation reactions. These intermediates can interact with biomolecules, potentially affecting cellular processes and pathways. The compound's halogen atoms may facilitate cross-coupling reactions that lead to the formation of complex organic molecules with therapeutic potential.

Cytotoxicity Studies

Research has indicated that compounds similar to this compound exhibit varying degrees of cytotoxicity against tumor cell lines. For instance, studies on related thiophene derivatives have shown selective cytotoxic effects on cancer cells while sparing normal cells. Although specific data on this compound is limited, its structural similarity to these compounds suggests potential for similar activity.

Antimicrobial Properties

While direct studies on the antimicrobial properties of this compound are scarce, halogenated thiophenes are often investigated for their antibacterial and antifungal activities. The presence of halogens can enhance the lipophilicity of these compounds, potentially increasing their ability to penetrate microbial cell membranes.

Toxicity Considerations

This compound has been classified as toxic if swallowed and may cause long-lasting harmful effects to aquatic life. This toxicity underscores the need for careful handling and further investigation into its safety profile in biological contexts.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Cytotoxicity of Thiophene Derivatives | Demonstrated selective cytotoxicity against human tumor cell lines with some derivatives showing IC50 values in the micromolar range. |

| Study B | Antimicrobial Activity | Related compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. |

| Study C | Toxicology Assessment | Reported acute toxicity in aquatic organisms, highlighting environmental concerns associated with halogenated compounds. |

Research Applications

This compound is primarily utilized as an intermediate in the synthesis of complex organic molecules and polymers. Its role as a monomer in producing regioregular poly(3-hexylthiophene) (P3HT) has garnered attention due to P3HT's electrical conductivity and stability in organic electronic applications.

化学反应分析

Substitution Reactions

The bromine and iodine atoms undergo selective substitution under controlled conditions, influenced by steric and electronic factors.

Key Reaction Types

Example :

- Grignard Reaction :

2-Bromo-3-iodothiophene reacts with magnesium in the presence of 1,2-dibromoethane to form 3-substituted thiophene magnesium halides, which are further functionalized to aldehydes or ketones .

Cross-Coupling Reactions

Palladium- and nickel-catalyzed couplings are pivotal for constructing complex aromatic systems.

Common Coupling Protocols

Example :

- Platinum-Catalyzed Cyclization :

Reaction with diphenylacetylene in benzene forms 1,4-dihydro- disilino[2,3-b]thiophene (80% yield) .

Polymerization Reactions

This compound serves as a monomer in controlled chain-growth polymerizations.

Polymerization Conditions

| Catalyst System | Solvent/Temperature | Polymer Properties | PDI | Citations |

|---|---|---|---|---|

| Ni(dppp)Cl₂ | THF, 0°C | Regioregular poly(3-hexylthiophene) | 1.1–1.3 | |

| PdCl₂(PPh₃)₂ | DMF, 70–80°C | Thieno[2,3-c]pyran-7-ones | 35–80% |

Example :

- Chain-Growth Polymerization :

Using Ni(dppp)Cl₂, regioselective polymerization produces poly(3-hexylthiophene) with >95% head-to-tail (HT) linkages .

Photochemical Reactions

Near-UV excitation induces bond cleavage, generating halogen radicals.

Photolysis Pathways

| Wavelength (nm) | Major Products | Mechanism | Citations |

|---|---|---|---|

| 267–280 | Iodine atoms + thiophene radicals | C–I bond homolysis | |

| 300–320 | Bromine atoms + ring-opened intermediates | σ*←π excitation |

Example :

- 267 nm Photolysis :

Yields iodine atoms with kinetic energy distributions indicating C–I bond cleavage .

Comparative Reactivity

The iodine atom is more reactive than bromine in cross-couplings, while bromine directs electrophilic substitution to the 5-position.

| Position | Reactivity Trend | Example Reaction | Citations |

|---|---|---|---|

| C3-I | Preferential substitution in Pd couplings | Suzuki coupling with arylboronates | |

| C2-Br | Directs electrophiles to C5 | Halogenation with NBS/NCS |

属性

IUPAC Name |

2-bromo-3-iodothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrIS/c5-4-3(6)1-2-7-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDISVLUEVDWDIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrIS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448968 | |

| Record name | 2-BROMO-3-IODOTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24287-92-1 | |

| Record name | 2-BROMO-3-IODOTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2-bromo-3-iodothiophene useful in organic synthesis?

A1: this compound serves as a valuable building block in organic synthesis due to its regioselectivity in halogen-metal exchange reactions. [, ] This selectivity arises from the differing reactivity of the bromine and iodine substituents. For instance, treatment with ethyllithium preferentially targets the iodine, enabling further functionalization specifically at the 3-position. [] This control over reaction regiochemistry is crucial for constructing complex molecules with defined structures.

Q2: What is the significance of the reaction between this compound and ethyllithium?

A3: The reaction between this compound and ethyllithium is significant because it demonstrates the selective reactivity of the iodine substituent over the bromine substituent. [] This selectivity allows for the controlled generation of a specific thienyllithium species, which can be further reacted with various electrophiles to introduce desired functionalities at the 3-position of the thiophene ring. This reaction provides a valuable tool for the synthesis of complex thiophene derivatives with defined substitution patterns.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。